molecular formula C19H16N4O B3609736 2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B3609736
M. Wt: 316.4 g/mol
InChI Key: NBMMXEKCPQMHBN-UHFFFAOYSA-N
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Description

2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Additionally, more environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalytic systems, such as CuBr/1,10-phenanthroline, have been employed for the catalytic oxidation of N-(2-pyridyl)guanidines to produce 2-amino[1,2,4]pyrazolo[1,5-a]pyridines, which can then be further transformed into the desired triazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2 for oxidation reactions . Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions. Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, triazolopyrimidine derivatives have been shown to inhibit the binding of vinca alkaloids to tubulin, thereby promoting tubulin polymerization . This unique mechanism of action makes it a promising candidate for anticancer therapy. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is unique due to its specific phenethyl and phenyl substituents, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-18-13-16(15-9-5-2-6-10-15)20-19-21-17(22-23(18)19)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMMXEKCPQMHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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